molecular formula C18H17N3O2 B5533345 Propan-2-yl 4-(quinazolin-4-ylamino)benzoate CAS No. 510737-65-2

Propan-2-yl 4-(quinazolin-4-ylamino)benzoate

Cat. No.: B5533345
CAS No.: 510737-65-2
M. Wt: 307.3 g/mol
InChI Key: CUTRHYHJQOXCDN-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(quinazolin-4-ylamino)benzoate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the esterification of 4-aminobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid to form the ester intermediate. This intermediate is then reacted with quinazoline derivatives under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(quinazolin-4-ylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl 4-(quinazolin-4-ylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells . Additionally, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline derivative with anticancer properties.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Uniqueness

Propan-2-yl 4-(quinazolin-4-ylamino)benzoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to more targeted therapeutic effects and potentially fewer side effects compared to other similar compounds .

Properties

IUPAC Name

propan-2-yl 4-(quinazolin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(2)23-18(22)13-7-9-14(10-8-13)21-17-15-5-3-4-6-16(15)19-11-20-17/h3-12H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRHYHJQOXCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253048
Record name 1-Methylethyl 4-(4-quinazolinylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510737-65-2
Record name 1-Methylethyl 4-(4-quinazolinylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510737-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-(4-quinazolinylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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